1-[3,5-Bis(benzyloxy)phenyl]ethanamine
Description
1-[3,5-Bis(benzyloxy)phenyl]ethanamine (CAS: 276875-34-4) is a secondary amine featuring two benzyloxy substituents at the 3- and 5-positions of the phenyl ring. The benzyloxy groups confer significant lipophilicity and steric bulk, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates . Its structure enables versatile functionalization, such as salt formation (e.g., hydrochloride) or further derivatization of the ethanamine backbone.
Properties
CAS No. |
276875-34-4 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3 |
InChI Key |
SFCZIKBDOYFRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dibenzyloxyacetophenone (Key Intermediate)
| Parameter | Details |
|---|---|
| Starting Material | 3,5-Dihydroxyacetophenone (100.0 g, 657.25 mmol) |
| Benzylation Reagents | Benzyl chloride (174.7 g, 1.38 mol), potassium carbonate (227.1 g, anhydrous) |
| Solvent | Acetone (1 L) |
| Reaction Conditions | Stirring at 50 °C for 6 hours |
| Workup | Cooling, filtration, washing with acetone, evaporation of solvent, recrystallization in methanol |
| Yield | 175.0 g (80%) |
| Characterization | 1H NMR (300 MHz, DMSO-d6): δ 7.32-7.47 (m, 10H), 7.18 (d, J=1.8 Hz, 2H), 6.96 (t, J=1.8 Hz, 1H), 5.16 (s, 4H), 2.55 (s, 3H) |
This benzylation step involves nucleophilic substitution of hydroxyl groups with benzyl chloride in the presence of potassium carbonate as the base in acetone solvent, yielding the dibenzyloxy derivative with high efficiency.
Preparation of 3,5-Dibenzyloxyacetophenone Aldehyde
| Parameter | Details |
|---|---|
| Starting Material | 3,5-Dibenzyloxyacetophenone (100.0 g, 300.84 mmol) |
| Bromination Reagents | Copper bromide (141.1 g, 631.77 mmol) |
| Solvent | Mixed solvent: chloroform (500 mL) + ethyl acetate (500 mL) |
| Reaction Conditions | Stirring at 50 °C for 5 hours |
| Workup | Filtration, washing with concentrated HCl, drying over sodium sulfate, evaporation |
| Oxidation | DMSO (500 mL), sodium bicarbonate (75.8 g, 902.53 mmol), 50 °C for 2 hours |
| Extraction | Ethyl acetate (500 mL), drying, evaporation |
| Product | 3,5-Dibenzyloxyacetophenone aldehyde (brown yellow oily liquid) |
| Purity | Used directly without further purification |
This step involves α-bromination of the ketone followed by oxidation to the aldehyde using sodium bicarbonate in DMSO, providing the aldehyde intermediate necessary for further amination.
Preparation of 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol (Amino Alcohol Intermediate)
| Parameter | Details |
|---|---|
| Starting Material | 3,5-Dibenzyloxyacetophenone aldehyde (from previous step) |
| Amination Reagent | tert-Butylamine (46.7 g, 638.02 mmol or 98.3 g, 1.34 mol depending on batch) |
| Solvent | Ethanol (1 L) |
| Reaction Conditions | Heating at 80 °C for 3-4 hours |
| Reduction Reagent | Potassium borohydride (68.8 g or 120.8 g depending on batch) |
| Reduction Conditions | Addition at 40-60 °C, reaction for 1 hour |
| Workup | Distillation under reduced pressure, extraction with dichloromethane, drying, filtration, recrystallization from acetone |
| Yield | 63-65% based on 3,5-dibenzyloxyacetophenone |
| Product | White crystalline 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol |
This reductive amination step converts the aldehyde to the amino alcohol intermediate by reaction with tert-butylamine followed by reduction with potassium borohydride. The product is isolated by solvent extraction and recrystallization.
Conversion to 1-[3,5-Bis(benzyloxy)phenyl]ethanamine
Though direct literature on the final deprotection or conversion to the ethanamine is limited in the provided sources, typical synthetic routes proceed via:
- Removal of protecting groups (benzyloxy) by catalytic hydrogenation or other deprotection methods.
- Conversion of the amino alcohol intermediate to ethanamine via reduction or substitution reactions.
The initial steps described provide the key intermediates for these transformations.
Summary Table of Key Preparation Steps
| Step No. | Compound | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,5-Dibenzyloxyacetophenone | Benzyl chloride, K2CO3, acetone, 50 °C, 6 h | 80 | Benzylation of dihydroxyacetophenone |
| 2 | 3,5-Dibenzyloxyacetophenone aldehyde | CuBr2, chloroform/ethyl acetate, 50 °C, 5 h; DMSO, NaHCO3, 50 °C, 2 h | - | Bromination and oxidation |
| 3 | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol | tert-Butylamine, ethanol, 80 °C, 3-4 h; KBH4 reduction | 63-65 | Reductive amination to amino alcohol |
Analytical Data and Characterization
- Infrared (IR) Spectroscopy: Aromatic C–H stretch at 3032 cm⁻¹, aliphatic C–H stretch at 2934 and 2875 cm⁻¹, carbonyl C=O stretch at 1651 cm⁻¹, aromatic ring C=C stretch at 1568 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Characteristic aromatic and benzyloxy protons as multiplets and singlets in the 7.3–5.1 ppm range, confirming benzylation and aromatic substitution.
- X-ray Crystallography: Confirms molecular structure and conformation of benzylated intermediates.
Chemical Reactions Analysis
Types of Reactions
®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ®-1-[3,5-Bis(benzyloxy)phenyl]ethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups play a crucial role in binding to these targets, while the ethanamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
1-[3,5-Bis(benzyloxy)phenyl]ethanamine
- Substituents : Two benzyloxy groups (electron-donating, bulky).
- Properties : High lipophilicity due to aromatic benzyl groups; moderate solubility in organic solvents.
- Applications : Key intermediate in terbutaline impurity synthesis and chiral drug development .
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
- Substituents : Two trifluoromethyl groups (electron-withdrawing, smaller than benzyloxy).
- Properties : Enhanced metabolic stability due to fluorine atoms; lower solubility in polar solvents compared to benzyloxy analogs.
- Applications : Chiral intermediate in painkiller synthesis (e.g., via bienzyme cascade systems) .
- Safety : Classified as an irritant; requires precautions during handling .
1-(3,5-Dimethoxyphenyl)ethanamine
- Substituents : Two methoxy groups (electron-donating, less bulky).
- Properties : Reduced lipophilicity compared to benzyloxy analogs; higher water solubility.
- Applications: Potential use in neurotransmitter analogs or agrochemicals .
2-[4-(Benzyloxy)phenyl]ethanamine Hydrochloride
- Substituents : Single benzyloxy group at the 4-position; hydrochloride salt.
- Properties: White crystalline solid (m.p. 148–152°C); soluble in water and ethanol due to ionic form.
- Applications : Intermediate in bioactive compound synthesis (e.g., drugs, pesticides) .
Terbutaline 3,5-Dibenzyl Ether
Data Table: Structural and Functional Comparison
Q & A
Q. What are the recommended synthetic routes for 1-[3,5-Bis(benzyloxy)phenyl]ethanamine, and how do reaction conditions influence yield?
The synthesis typically involves sequential benzyloxy protection of a phenolic precursor followed by reductive amination. Key steps include:
- Benzyloxy group introduction : Use Williamson ether synthesis with benzyl bromide and a phenolic intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Reductive amination : React the ketone intermediate (e.g., 3,5-bis(benzyloxy)acetophenone) with ammonium acetate and sodium cyanoborohydride in methanol .
Yield optimization requires strict control of stoichiometry, temperature (e.g., 60–80°C for etherification), and inert atmosphere to prevent deprotection.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : ¹H NMR confirms benzyloxy groups (δ 4.9–5.1 ppm, singlet for OCH₂Ph) and ethanamine backbone (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.0 ppm for CH₂NH₂). Aromatic protons appear as multiplets (δ 6.5–7.5 ppm) .
- HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). ESI-MS shows [M+H]⁺ at m/z 376.2 (C₂₂H₂₄NO₂⁺) .
- IR : Stretching frequencies for C-O (1250 cm⁻¹) and NH₂ (3350 cm⁻¹) confirm functional groups .
Q. What physicochemical properties are essential for solubility and stability studies?
- Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO or dichloromethane. LogP ≈ 3.5 (predicted), indicating moderate lipophilicity .
- Stability : Degrades under acidic conditions (pH <3) due to benzyl ether cleavage. Store at –20°C in inert, anhydrous environments to prevent oxidation .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Enantiopure forms (e.g., (R)- or (S)-isomers) require:
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Enzymatic methods : ω-Transaminases (e.g., from Arthrobacter sp.) can catalyze asymmetric amination of ketone precursors with >90% enantiomeric excess .
Optimize pH (7.5–8.5) and co-solvents (e.g., 10% DMSO) to enhance enzyme activity and substrate solubility .
Q. What strategies mitigate contradictory bioactivity data in antimicrobial assays?
Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:
- Assay variability : Standardize inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
- Membrane permeability : Modify lipophilicity via substituent tuning (e.g., replacing benzyloxy with trifluoromethyl groups) to enhance penetration .
Validate results with time-kill assays and cytotoxicity controls (e.g., HEK293 cells) to distinguish bactericidal effects from artifacts .
Q. How do steric and electronic effects of benzyloxy substituents influence binding to biological targets?
- Steric effects : The bulky benzyloxy groups hinder binding to narrow enzyme pockets (e.g., cytochrome P450 3A4), reducing metabolic clearance .
- Electronic effects : Electron-donating benzyloxy groups increase aromatic ring electron density, enhancing π-π stacking with tyrosine residues in receptor pockets (e.g., serotonin receptors) .
Computational docking (AutoDock Vina) and Hammett σ⁺ values can quantify these interactions .
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
- Catalyst deactivation : Immobilize ω-transaminases on epoxy-activated resins to improve reusability (>10 cycles) .
- Byproduct formation : Monitor intermediates via inline FTIR to detect over-reduction (e.g., ethanamine → ethylamine) and adjust reductant (NaBH₄ vs. NaBH₃CN) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove diastereomers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
